1,2-Ethanedithiol

Catalog No.
S589592
CAS No.
540-63-6
M.F
C2H6S2
M. Wt
94.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Ethanedithiol

CAS Number

540-63-6

Product Name

1,2-Ethanedithiol

IUPAC Name

ethane-1,2-dithiol

Molecular Formula

C2H6S2

Molecular Weight

94.2 g/mol

InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2

InChI Key

VYMPLPIFKRHAAC-UHFFFAOYSA-N

SMILES

C(CS)S

Solubility

Freely soluble in alkalies
Soluble in ethanol, ether, acetone, and benzene; slightly soluble in alkali.
Soluble in oxygenated solvents
In water, 1.12X10+4 mg/L at 25 °C (est)

Synonyms

1,2-Dimercaptoethane; 1,2-Dithioethane; 1,2-Dithiolethane; 1,2-Ethylenedithiol; 2-Mercaptoethanethiol; Dithioethylene glycol; Dithioglycol; Ethylene dimercaptan; Ethylene dithioglycol; Ethylene glycol, dithio-; Ethylenedithiol; NSC 60481; a-Ethylene

Canonical SMILES

C(CS)S

Organic Synthesis

One primary use of 1,2-ethanedithiol is as a building block in organic synthesis. Its two thiol groups (SH) can react with various other molecules to form new compounds. For example, it can be used to synthesize:

  • 1,3-Dithiolanes: These cyclic compounds are formed by the reaction of 1,2-ethanedithiol with aldehydes or ketones [].
  • Dithiazepan-3-yl-alkanoic acids: These molecules can be synthesized through a cyclocondensation reaction involving 1,2-ethanedithiol, amino acids, and formaldehyde [].

1,2-Ethanedithiol, with the chemical formula C2H6S2, is a colorless liquid characterized by a strong, unpleasant odor reminiscent of rotten cabbage. This compound features two thiol groups (-SH) attached to adjacent carbon atoms, making it a member of the dithiol family. It is commonly used as a building block in organic synthesis due to its ability to act as a ligand for metal ions and its reactivity with aldehydes and ketones to form 1,3-dithiolanes, which are valuable intermediates in various

  • Toxicity: EDT exhibits moderate toxicity and can cause skin irritation, eye damage, and respiratory problems upon inhalation.
  • Flammability: Flammable liquid with a flash point of 57 °C.
  • Reactivity: Can react with oxidizing agents and strong bases.

  • Formation of 1,3-Dithiolanes: When reacted with aldehydes or ketones, 1,2-ethanedithiol produces 1,3-dithiolanes in the presence of Brönsted or Lewis acid catalysts. This reaction is significant in organic synthesis as it allows for the construction of complex molecular frameworks .
  • Metal Complexation: The compound can form complexes with transition metals, such as nickel(II), which can lead to interesting coordination chemistry and potential applications in catalysis .
  • Nucleophilic Addition: The thiol groups can act as nucleophiles in various substitution reactions, adding to electrophilic centers in organic compounds .

1,2-Ethanedithiol can be synthesized through several methods:

  • Commercial Method: The most common industrial method involves the reaction of 1,2-dichloroethane with aqueous sodium bisulfide .
  • Laboratory Method: In laboratory settings, it can be prepared by reacting 1,2-dibromoethane with thiourea followed by hydrolysis. An alternative method includes the reaction of hydrogen sulfide with ethylene oxide .

1,2-Ethanedithiol has various applications across different fields:

  • Organic Synthesis: It is widely used to synthesize 1,3-dithiolanes from carbonyl compounds .
  • Ligand Chemistry: The compound serves as an effective ligand for metal ions in coordination chemistry.
  • Peptide Synthesis: It acts as a scavenger during peptide cleavage processes, facilitating the removal of protective groups .

Studies on the interactions of 1,2-ethanedithiol with various substrates have revealed its potential in forming stable complexes with metal ions and facilitating nucleophilic additions. Research has shown that it reacts effectively with unsaturated derivatives of phosphorus acids and other electrophiles . These interactions are crucial for understanding its reactivity and potential applications in synthetic chemistry.

Several compounds share structural similarities with 1,2-ethanedithiol. Here are some notable examples:

Compound NameChemical FormulaKey Features
1,3-PropanedithiolC3H8S2Contains three carbon atoms; used similarly in organic synthesis.
1,4-ButanedithiolC4H10S2Longer chain dithiol; exhibits similar reactivity patterns.
2-MercaptoethanolC2H6OSContains one thiol group; used extensively in biochemistry.
DithiothreitolC4H10O5S2A reducing agent commonly used in biochemical applications.

Uniqueness: What sets 1,2-ethanedithiol apart from these similar compounds is its specific reactivity profile due to the presence of two adjacent thiol groups. This configuration allows for unique interactions and transformations that are not possible with other dithiols or thiols.

Classical Synthetic Routes

Reactions with Alkali Metal Hydrosulfides

The reaction of alkylene halides with alkali metal hydrosulfides (e.g., sodium hydrosulfide, NaSH) represents a foundational method for 1,2-ethanedithiol synthesis. For example, 1,2-dichloroethane reacts with aqueous sodium bisulfide under controlled conditions to yield the dithiol [4]. However, this method often produces polymeric byproducts, limiting yields to approximately 40–50% [1]. The mechanism involves nucleophilic displacement, where hydrosulfide ions attack the halogenated carbon centers, forming the dithiol product. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typically required, but side reactions such as elimination or further sulfidation remain persistent challenges [1] [4].

Isothiuronium Salt Decomposition Approach

An alternative classical route involves the decomposition of isothiuronium salts. Thiourea reacts with 1,2-dibromoethane in ethanol to form ethylenediisothiuronium bromide, which undergoes alkaline hydrolysis to yield 1,2-ethanedithiol [2] [4]. This method circumvents some byproduct formation observed in hydrosulfide-based syntheses, achieving yields of up to 60% [2]. The hydrolysis step, conducted with sodium hydroxide or potassium hydroxide, liberates the dithiol while generating ammonia and inorganic salts as waste products. Despite improved yields, scalability issues arise due to the handling of toxic thiourea and brominated precursors [2].

Modern Production Advancements

Alkyl 2-Mercaptoethyl Carbonate-Based Synthesis

A contemporary method utilizes alkyl 2-mercaptoethyl carbonates, such as ethyl Z-mercaptoethyl carbonate, as intermediates. Reacting these carbonates with ammonium hydrosulfide in methanol under alkaline conditions (pH > 6.8) produces 1,2-ethanedithiol with reduced polymerization [2]. The reaction proceeds at moderate temperatures (15–30°C) over 10–20 hours, followed by acidification with hydrochloric or sulfuric acid to liberate the dithiol [2]. This approach achieves yields exceeding 70%, with purity enhanced through solvent extraction (e.g., chloroform) and fractional distillation [2].

Thiourea and 1,2-Dibromoethane Reaction Pathway

Modern adaptations of the thiourea route optimize reaction parameters to enhance efficiency. Combining 1,2-dibromoethane with thiourea in ethanol under reflux conditions (78°C) for 6–8 hours forms the isothiuronium salt, which is subsequently hydrolyzed with cold aqueous sodium hydroxide [4]. Innovations such as catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) reduce reaction times to 4–5 hours while maintaining yields at 55–65% [2]. This method remains favored in laboratory settings due to its straightforward setup and avoidance of high-pressure equipment [4].

Process Optimization Techniques

Yield Enhancement Strategies

Key strategies for improving yields include:

  • Excess Hydrosulfide Utilization: Employing 1.5–2.0 molar equivalents of sodium hydrosulfide minimizes incomplete substitution in alkylene halide reactions [1].
  • Temperature Modulation: Maintaining reaction temperatures below 50°C during hydrosulfide reactions suppresses polysulfide formation [1].
  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates and selectivity in thiourea-based syntheses [2].

Purity Control Mechanisms

Critical purification steps involve:

  • Acid-Washing: Treating crude products with dilute hydrochloric acid removes residual alkali metal sulfides [1].
  • Distillation: Fractional distillation under reduced pressure (20–30 mmHg) isolates 1,2-ethanedithiol (boiling point: 146°C at 760 mmHg) from lower-boiling contaminants [2].
  • Solvent Extraction: Chloroform or benzene extraction separates the dithiol from aqueous byproducts, achieving purities >98% [2] [4].

Physical Description

Liquid

Color/Form

Liquid

XLogP3

0.8

Boiling Point

146.0 °C
146 °C at 760 mm Hg

Density

1.123 at 23.5 °C

LogP

log Kow = 1.21 (est)

Melting Point

-41.2 °C
-41.2°C

UNII

92T634FLAR

GHS Hazard Statements

Aggregated GHS information provided by 307 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (94.79%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (23.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (76.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (13.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (10.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (14.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (16.61%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.61 mmHg
5.61 mm Hg at 25 °C /Extrapolated/

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

540-63-6

Wikipedia

1,2-ethanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared by reacting ethanol, thiourea and ethylene dibromide and subsequent alkaline hydrolysis of the ethylenediisothiuronium bromide.

General Manufacturing Information

1,2-Ethanedithiol: ACTIVE
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Dates

Modify: 2023-08-15

Improved performance of nanowire-quantum-dot-polymer solar cells by chemical treatment of the quantum dot with ligand and solvent materials

A Nadarajah, T Smith, R Könenkamp
PMID: 23129022   DOI: 10.1088/0957-4484/23/48/485403

Abstract

We report a nanowire-quantum-dot-polymer solar cell consisting of a chemically treated CdSe quantum dot film deposited on n-type ZnO nanowires. The electron and hole collecting contacts are a fluorine-doped tin-oxide/zinc oxide layer and a P3HT/Au layer. This device architecture allows for enhanced light absorption and an efficient collection of photogenerated carriers. A detailed analysis of the chemical treatment of the quantum dots, their deposition, and the necessary annealing processes are discussed. We find that the surface treatment of CdSe quantum dots with pyridine, and the use of 1,2-ethanedithiol (EDT) ligands, critically improves the device performance. Annealing at 380 °C for 2 h is found to cause a structural conversion of the CdSe from its initial isolated quantum dot arrangement into a polycrystalline film with excellent surface conformality, thereby resulting in a further enhancement of device performance. Moreover, long-term annealing of 24 h leads to additional increases in device efficiency. Our best conversion efficiency reached for this type of cell is 3.4% under 85 mW cm(-2) illumination.


Efficient heterojunction photovoltaic cell utilizing nanocomposites of lead sulfide nanocrystals and a low-bandgap polymer

Jangwon Seo, Min Ju Cho, Dongho Lee, A N Cartwright, Paras N Prasad
PMID: 21786344   DOI: 10.1002/adma.201101912

Abstract




Handling a tricycle: orthogonal versus random oxidation of the tricyclic inhibitor cystine knotted peptide gurmarin

Rasmus Eliasen, Thomas L Andresen, Kilian W Conde-Frieboes
PMID: 22771618   DOI: 10.1016/j.peptides.2012.06.016

Abstract

Gurmarin is a 35 amino acid peptide with three disulfide bridges in an inhibitor cystine knot. It is found in the plant Gymnema sylvestre, and has been identified as a sweet taste inhibitor in rodents. In this article we provide an efficient route for the synthesis of gurmarin by a controlled random oxidation strategy. We compared two oxidation procedures to form the three disulfide bridges. In the first, based on random oxidation, reduced gurmarin was synthesized using trityl for cysteine protection, and oxidized for 48 h in a Tris-HCl buffer containing cystamine and reduced glutathione to facilitate disulfide scrambling. The second was based on step-wise deprotection followed by oxidation in which the cysteine pairs are orthogonally protected with tert-Butylthio, trityl and acetamidomethyl. To verify that the native gurmarin oxidation product was obtained, thermolysin cleavage was used. Cleavage of random oxidized gurmarin showed two possible disulfide combinations; the native and a non-native gurmarin disulfide isomer. The non-native isomer was therefore synthesized using the orthogonal deprotection-oxidation strategy and the native and the non-native gurmarin isomers were analyzed using UPLC. It was found that the random oxidation procedure leads to native gurmarin in high yield. Thus, the synthetic route was simple and significantly more efficient than previously reported syntheses of gurmarin and other cysteine rich peptides. Importantly, native gurmarin was obtained by random oxidation, which was confirmed by a synthetic approach for the first time.


The effect of tobramycin incorporated with bismuth-ethanedithiol loaded on niosomes on the quorum sensing and biofilm formation of Pseudomonas aeruginosa

Faeze Mahdiun, Shahla Mansouri, Payam Khazaeli, Rasoul Mirzaei
PMID: 28323149   DOI: 10.1016/j.micpath.2017.03.014

Abstract

Pseudomonas aeruginosa is an opportunistic pathogen, enable of causing infections especially in immunocompromised patients. Recently many isolates developed multiple drug resistance, resulting in treatment failure in serious infections. In this study, the effect of tobramycin incorporated with bismuth-ethanedithiol loaded on niosomes on the quorum sensing and biofilm production by P. aeruginosa was evaluated. Thin layer hydration method with cholesterol (30%), Span 40 and Tween 40 were used to make niosomes. The physical properties and particle size of the niosomes were investigated. Micro dilution method was used to determine the Minimum Inhibitory Concentration (MIC) for tobramycin, niosomal tobramycin, bismuth ethanedithiol, niosomal bismuth ethanedithiol, tobramycin incorporated with bismuth-ethanedithiol and niosomal tobramycin incorporated with bismuth-ethanedithiol. Biofilm formation was evaluated using microtiter plate. The effect of different combination on N-acyl homoserine lactone (AHL) production was evaluated in presence of Agrobacterium tumefaciens strain (GV3101). The best combination inhibiting the growth of various strains of P. aeruginosa were niosomal tobramycin and niosomal tobramycin incorporated with bismuth-ethanedithiol which reduced the MIC of tobramycin significantly. Sub-MIC concentration of these compounds reduced the rate of biofilm formation 80% lower than the untreated bacteria, and effectively inhibited the production of AHL molecule. The prepared formulations containing non-ionic surfactants, can kept the drug and gradually release it. Encapsulation of tobramycin in combination with bismuth-ethanedithiol in niosome had the ability to reduce the MIC of tobramycin and effectively inhibiting the biofilm formation. These combinations can be used as an excellent combination for further evaluation for treatment of infections caused by MDR isolates of P. aeruginosa.


Effect of Selected Mercapto Flavor Compounds on Acrylamide Elimination in a Model System

Zhiyong Xiong, Bing Li, Lin Li, Liting Wan, Xiaolong Peng, Yongpo Yin
PMID: 28561777   DOI: 10.3390/molecules22060888

Abstract

The effect of four mercapto flavor compounds (1,2-ethanedithiol, 1-butanethiol, 2-methyl-3-furanthiol, and 2-furanmethanethiol) on acrylamide elimination were investigated in model systems. The obtained results showed that mercaptans assayed were effective in elimination arylamide in a model system. Their reactivities for decreasing acrylamide content depended on mercaptan's molecular structure and acrylamide disappearance decreased in the following order: 1,2-ethanedithiol > 2-methyl-3-furanthiol > 1-butanethiol > 2-furanmethanethiol. Mercaptans were added to acrylamide to produce the corresponding 3-(alkylthio) propionamides. This reaction was irreversible and only trace amounts of acrylamide were formed by thermal heating of 3-(alkylthio) propanamide. Although a large amount disappeared, only part of the acrylamide conversed into 3-(alkylthio) propionamides. All of these results constitute a fundamental proof of the complexity of the reactions involved in the removal of free acrylamide in foods. This implies mercapto flavor/aroma may directly or indirectly reduce the level of acrylamide in food processing. This study could be regarded as a pioneer contribution on acrylamide elimination in a model system by the addition of mercapto flavor compounds.


Determination of lewisite metabolite 2-chlorovinylarsonous acid in urine by use of dispersive derivatization liquid-liquid microextraction followed by gas chromatography-mass spectrometry

Mohammad Taghi Naseri, Mojtaba Shamsipur, Mehran Babri, Hamid Saeidian, Mansour Sarabadani, Davood Ashrafi, Naser Taghizadeh
PMID: 24677032   DOI: 10.1007/s00216-014-7733-8

Abstract

The purpose of this study was to develop a sensitive and simple method, based on dispersive derivatization liquid-liquid microextraction-gas chromatography-mass spectrometry (DDLLME-GC-MS) in scanning and selected-ion-monitoring (SIM) modes, for detection of 2-chlorovinylarsonous acid (CVAA) as a hydrolysis product and urinary metabolite of lewisite in urine samples. Chloroform (65 μL), methanol (500 μL), and ethanedithiol (10 μL) were used as extraction solvent, dispersive solvent, and derivatizing reagent, respectively. Critical conditions of the proposed method were optimized. The nucleophilic reactions of dithiol and monothiol compounds with CVAA were also studied using a competitive method. In view of the high affinity of trivalent arsenic for sulfhydryl groups, the interaction between CVAA and bis(2-chlorovinyl)arsonous acid (BCVAA) and free cysteine (Cys) was also investigated using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). The interference of Cys, present in human urine, with the detection of CVAA was evaluated using dithiol and monothiol chemicals as derivatization agents. The developed method provided a preconcentration factor of 250, and limits of detection of 0.015 and 0.30 μg L(-1) in SIM and scanning modes, respectively. The calibration curves were linear over the concentration range of 1-400 μg L(-1) in full-scan mode. The relative standard deviation (RSD) values were calculated to be 5.5 and 3.2% at concentrations of 20 and 100 μg L(-1), respectively. Collision-induced dissociation studies of the major electron-impact (EI) ions were performed to confirm the proposed fragment structure of CVAA-dithiols derivatives. Results indicated that the developed method for analysis of CVAA is suitable not only for verification of human exposure to lewisite, but also for quantification of CVAA in urine samples.


Enhancing the efficiency of solution-processed polymer:colloidal nanocrystal hybrid photovoltaic cells using ethanedithiol treatment

Renjia Zhou, Romain Stalder, Dongping Xie, Weiran Cao, Ying Zheng, Yixing Yang, Marc Plaisant, Paul H Holloway, Kirk S Schanze, John R Reynolds, Jiangeng Xue
PMID: 23668301   DOI: 10.1021/nn305823w

Abstract

Advances in colloidal inorganic nanocrystal synthesis and processing have led to the demonstration of organic-inorganic hybrid photovoltaic (PV) cells using low-cost solution processes from blends of conjugated polymer and colloidal nanocrystals. However, the performance of such hybrid PV cells has been limited due to the lack of control at the complex interfaces between the organic and inorganic hybrid active materials. Here we show that the efficiency of hybrid PV devices can be significantly enhanced by engineering the polymer-nanocrystal interface with proper chemical treatment. Using two different conjugated polymers, poly(3-hexylthiophene) (P3HT) and poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']-dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] (PCPDTBT), we show that treating the polymer:nanocrystal hybrid film in an ethanedithiol-containing acetonitrile solution can increase the efficiency of the hybrid PV devices by 30-90%, and a maximum power conversion efficiency of 5.2 ± 0.3% was obtained in the PCPDTBT:CdSe devices at 0.2 sun (AM 1.5G), which was slightly reduced to 4.7 ± 0.3% at 1 sun. The ethanedithiol treatment did not result in significant changes in the morphology and UV-vis optical absorption of the hybrid thin films; however, infrared absorption, NMR, and X-ray photoelectron spectroscopies revealed the effective removal of organic ligands, especially the charged phosphonic acid ligands, from the CdSe nanorod surface after the treatment, accompanied by the possible monolayer passivation of nanorod surfaces with Cd-thiolates. We attribute the hybrid PV cell efficiency increase upon the ethanedithiol treatment to the reduction in charge and exciton recombination sites on the nanocrystal surface and the simultaneous increase in electron transport through the hybrid film.


Synthesis of Arylazide- and Diazirine-Containing CrAsH-EDT2 Photoaffinity Probes

Shameem S Syeda, Daren Rice, Derek J Hook, Leslie L Heckert, Gunda I Georg
PMID: 26948688   DOI: 10.1002/ardp.201500440

Abstract

Two photo-crosslinking biarsenical (CrAsH-EDT2 )-modified probes were synthesized that are expected to be useful tools for tetracysteine-labeled proteins to facilitate the co-affinity purification of their DNA binding sequences and interacting proteins. In addition, improvements for the synthesis of CrAsH-EDT2 and N(1) -(4-azido-2-nitrophenyl)hexane-1,6-diamine are reported. Both photoprobes effectively entered HeLa cells (and the nucleus) and were dependent on the tetracysteine motif in recombinant DMRT1 (doublesex and Mab3-related transcription factor) to induce fluorescence, suggesting that their crosslinking abilities can be exploited for the identification of nucleic acids and proteins associated with a protein of interest.


Efficacy of liposomal bismuth-ethanedithiol-loaded tobramycin after intratracheal administration in rats with pulmonary Pseudomonas aeruginosa infection

Moayad Alhariri, Abdelwahab Omri
PMID: 23147741   DOI: 10.1128/AAC.01634-12

Abstract

We sought to investigate alterations in quorum-sensing signal molecule N-acyl homoserine lactone secretion and in the release of Pseudomonas aeruginosa virulence factors, as well as the in vivo antimicrobial activity of bismuth-ethanedithiol incorporated into a liposome-loaded tobramycin formulation (LipoBiEDT-TOB) administered to rats chronically infected with P. aeruginosa. The quorum-sensing signal molecule N-acyl homoserine lactone was monitored by using a biosensor organism. P. aeruginosa virulence factors were assessed spectrophotometrically. An agar beads model of chronic Pseudomonas lung infection in rats was used to evaluate the efficacy of the liposomal formulation in the reduction of bacterial count. The levels of active tobramycin in the lungs and the kidneys were evaluated by microbiological assay. LipoBiEDT-TOB was effective in disrupting both quorum-sensing signal molecules N-3-oxo-dodeccanoylhomoserine lactone and N-butanoylhomoserine lactone, as well as significantly (P < 0.05) reducing lipase, chitinase, and protease production. At 24 h after 3 treatments, the CFU counts in lungs of animals treated with LipoBiEDT-TOB were of 3 log(10) CFU/lung, comparated to 7.4 and 4.7 log(10) CFU/lung, respectively, in untreated lungs and in lungs treated with free antibiotic. The antibiotic concentration after the last dose of LipoBiEDT-TOB was 25.1 μg/lung, while no tobramycin was detected in the kidneys. As for the free antibiotic, we found 6.5 μg/kidney but could not detect any tobramycin in the lungs. Taken together, LipoBiEDT-TOB reduced the production of quorum-sensing molecules and virulence factors and could highly improve the management of chronic pulmonary infection in cystic fibrosis patients.


A green synthesis in water of novel (1,5,3-dithiazepan-3-yl)alkanoic acids by the multicomponent reaction of amino acids, CH2O, and 1,2-ethanedithiol

Guzel R Khabibullina, Ekaterina S Fedotova, Vnira R Akhmetova, Ekaterina S Mesheryakova, Leonard M Khalilov, Askhat G Ibragimov
PMID: 26825297   DOI: 10.1007/s11030-016-9656-0

Abstract

A library of new (1,5,3-dithiazepan-3-yl)alkanoic acids was prepared by the multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 h in high yields. This green procedure offers several advantages such as an operational simplicity, no catalyst, and no production of hazardous materials.


Explore Compound Types